![molecular formula C16H18N6OS B2656453 1-methyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide CAS No. 2034242-94-7](/img/structure/B2656453.png)
1-methyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been synthesized . These were prepared in seven steps from commercially available substances in moderate to good yields .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded a series of compounds .Scientific Research Applications
Molecular Interactions and Antagonist Activity
Research on similar compounds has explored their interaction with specific receptors. For instance, studies on biarylpyrazole compounds have delved into their binding and antagonist activities at cannabinoid receptors. These studies utilize computational methods like conformational analysis and comparative molecular field analysis (CoMFA) to understand how these compounds interact with receptors, aiding in the design of selective and potent ligands for therapeutic purposes (Shim et al., 2002).
Antimicrobial and Antituberculosis Activity
Compounds with thiazole and pyrazole moieties have shown promising antimicrobial and antituberculosis activity. For example, a series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates demonstrated significant activity against Mycobacterium tuberculosis, highlighting their potential as novel therapeutic agents against tuberculosis (Jeankumar et al., 2013).
Drug Discovery and Development
The structural framework of compounds similar to the one is often utilized in drug discovery for various diseases. For example, compounds with pyrazole and thiazolo moieties have been synthesized for potential use as PET agents in imaging of neuroinflammation, demonstrating the versatility of these compounds in medicinal chemistry and drug development (Wang et al., 2018).
Properties
IUPAC Name |
2-methyl-N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6OS/c1-21-13(4-8-18-21)14(23)19-11-5-9-22(10-6-11)16-20-12-3-2-7-17-15(12)24-16/h2-4,7-8,11H,5-6,9-10H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUTWDCKUAGCNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2CCN(CC2)C3=NC4=C(S3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
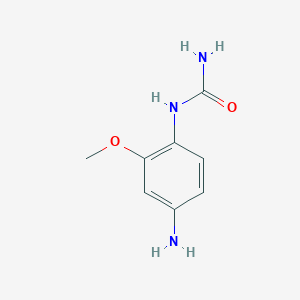
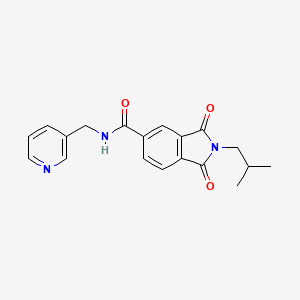

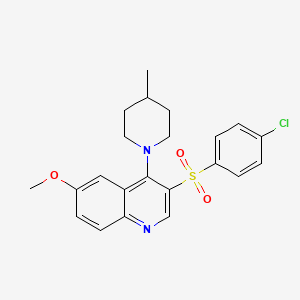


![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide](/img/structure/B2656380.png)
![N'-(3,4-Dimethylphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2656381.png)

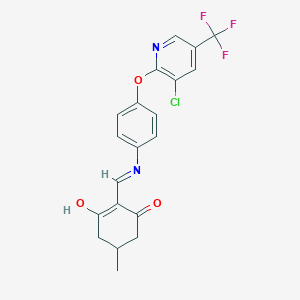
![[5-Iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol](/img/structure/B2656386.png)
![3-(3-chlorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}propanamide](/img/structure/B2656389.png)
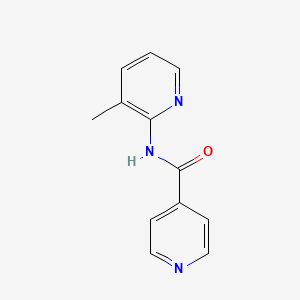
![(2-(benzyloxy)-5-fluorophenyl)(3-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)oxiran-2-yl)methanone](/img/structure/B2656392.png)
